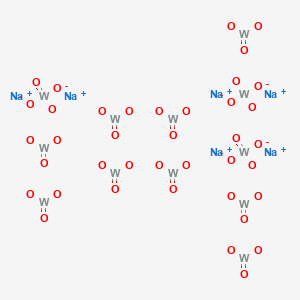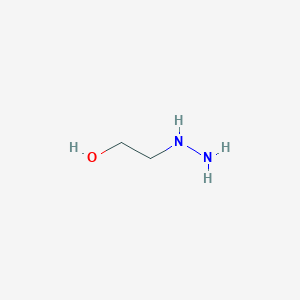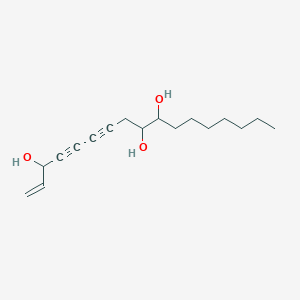
乌洛托品 D
描述
科学研究应用
乌洛托品 D 在科学研究中有着广泛的应用:
化学: 用作模型化合物来研究鞣花单宁和鞣花酸的代谢。
生物学: 研究其在调节肠道微生物群及其对健康的影响方面的作用。
作用机制
乌洛托品 D 通过各种分子靶点和途径发挥作用:
类似化合物:
- 乌洛托品 A
- 乌洛托品 B
- 乌洛托品 C
比较:
- 乌洛托品 A: 以其强大的抗炎和抗氧化特性而闻名。 它因其在促进线粒体健康方面的作用而成为研究最多的乌洛托品 .
- 乌洛托品 B: 具有显着的抗炎和抗癌活性。 它是鞣花单宁分解代谢途径中形成的最后一个产物 .
- 乌洛托品 C: 与乌洛托品 A 和 B 相比,研究较少,但它也显示出潜在的抗癌和抗氧化特性 .
This compound 的独特之处: this compound 的独特之处在于其独特的分子结构,使其能够与其他乌洛托品相比,与不同的分子靶点相互作用。 其独特的化学性质使其成为研究鞣花单宁代谢和探索新的治疗应用的宝贵化合物 .
生化分析
Biochemical Properties
Urolithin D interacts with various enzymes, proteins, and other biomolecules in the body. It is known to mediate its cancer-preventive activities through cell cycle arrest, aromatase inhibition, induction of apoptosis, tumor suppression, promotion of autophagy, and senescence, transcriptional regulation of oncogenes, and growth factor receptors .
Cellular Effects
Urolithin D has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit cell proliferation and induce apoptosis in prostate cancer cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Urolithin D exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its anticancer properties are mediated through cell cycle arrest, aromatase inhibition, induction of apoptosis, tumor suppression, promotion of autophagy, and senescence, transcriptional regulation of oncogenes, and growth factor receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Urolithin D change over time. It has been observed that Urolithin B, a closely related compound, is more stable under conditions of the gastrointestinal tract compared to Urolithin A and ellagic acid
Dosage Effects in Animal Models
The effects of Urolithin D vary with different dosages in animal models. High concentrations of Urolithins have shown cytotoxic activity .
Metabolic Pathways
Urolithin D is involved in various metabolic pathways. It is produced in the gut through the microbial action on ellagitannins and ellagic acid-rich foods
Transport and Distribution
Urolithin D is transported and distributed within cells and tissues. Studies have shown that Urolithin A, a related compound, can be metabolized to form glucuronides in a time-dependent manner
准备方法
合成路线和反应条件: 乌洛托品 D 的合成通常涉及在氢氧化钾存在下,2-溴-4,5-二甲氧基苯甲酸与没食子酸的反应 。将混合物加热,然后加入硫酸铜溶液。过滤所得沉淀,洗涤并干燥。 接下来的步骤包括使用冰醋酸和氢溴酸,然后使用硅胶进行柱色谱分离 .
工业生产方法: this compound 的工业生产可以通过类似的合成路线进行放大,对反应条件进行调整以优化产率和纯度。 使用硅胶柱色谱法是更大规模纯化该化合物的一种常用方法 .
化学反应分析
反应类型: 乌洛托品 D 会经历各种化学反应,包括:
氧化: this compound 可以被氧化形成醌和其他氧化衍生物。
还原: 它可以被还原形成二氢衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠等还原剂。
取代: 乙酸酐和硫酸等试剂用于乙酰化反应.
主要形成的产物:
氧化: 醌和其他氧化衍生物。
还原: 二氢衍生物。
取代: 乙酰化衍生物.
相似化合物的比较
- Urolithin A
- Urolithin B
- Urolithin C
Comparison:
- Urolithin A: Known for its strong anti-inflammatory and antioxidant properties. It is the most studied urolithin for its role in promoting mitochondrial health .
- Urolithin B: Exhibits significant anti-inflammatory and anticancer activities. It is the last product formed in the catabolic pathway of ellagitannins .
- Urolithin C: Less studied compared to Urolithin A and B, but it also shows potential anticancer and antioxidant properties .
Uniqueness of Urolithin D: Urolithin D is unique due to its specific molecular structure, which allows it to interact with different molecular targets compared to other urolithins. Its distinct chemical properties make it a valuable compound for studying the metabolism of ellagitannins and exploring new therapeutic applications .
属性
IUPAC Name |
3,4,8,9-tetrahydroxybenzo[c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O6/c14-8-2-1-5-6-3-9(15)10(16)4-7(6)13(18)19-12(5)11(8)17/h1-4,14-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZDQSKPNPRYAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C3=CC(=C(C=C3C(=O)O2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156886 | |
| Record name | 6H-Dibenzo(b,d)pyran-6-one, 3,4,8,9-tetrahydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Urolithin D | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029219 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
131086-98-1 | |
| Record name | 6H-Dibenzo(b,d)pyran-6-one, 3,4,8,9-tetrahydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131086981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6H-Dibenzo(b,d)pyran-6-one, 3,4,8,9-tetrahydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Urolithin D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JVT9VXW2DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















